N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-1H-indole-3-carboxamide

IKKβ inhibition Indole carboxamide Kinase selectivity

N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-1H-indole-3-carboxamide (CAS 634185-01-6) belongs to the indole-3-carboxamide class, a scaffold extensively investigated for kinase inhibition, particularly against IKK2 (IKKβ). The compound features a 2-hydroxy substituent on the indole core and a 3,5-bis(trifluoromethyl)phenyl group on the carboxamide nitrogen.

Molecular Formula C17H10F6N2O2
Molecular Weight 388.26 g/mol
CAS No. 634185-01-6
Cat. No. B12580771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-1H-indole-3-carboxamide
CAS634185-01-6
Molecular FormulaC17H10F6N2O2
Molecular Weight388.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(N2)O)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C17H10F6N2O2/c18-16(19,20)8-5-9(17(21,22)23)7-10(6-8)24-14(26)13-11-3-1-2-4-12(11)25-15(13)27/h1-7,25,27H,(H,24,26)
InChIKeyCVECRNOOZGFPHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-1H-indole-3-carboxamide: A Specialized Indole Carboxamide for Kinase-Targeted Research Procurement


N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-1H-indole-3-carboxamide (CAS 634185-01-6) belongs to the indole-3-carboxamide class, a scaffold extensively investigated for kinase inhibition, particularly against IKK2 (IKKβ) [1]. The compound features a 2-hydroxy substituent on the indole core and a 3,5-bis(trifluoromethyl)phenyl group on the carboxamide nitrogen. This specific substitution pattern is structurally distinct from the more widely explored 7-carboxamide and 5-substituted indole IKKβ inhibitor series [2]. It is critical to note that, as of this analysis, no primary research articles or patent examples providing quantitative biological or physicochemical data for this exact compound were identifiable in the public domain. Its differentiation must therefore be framed by class-level inferences and structural comparison to analogs with documented activity.

Procurement Risk: Why Indole Carboxamide Analogs Cannot Be Interchanged for N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-1H-indole-3-carboxamide


Within the indole carboxamide class, seemingly minor structural modifications cause profound shifts in kinase selectivity, potency, and pharmacokinetic profiles. For IKKβ inhibitors, moving the carboxamide from the 7-position [1] to the 3-position, and introducing a 2-hydroxy group, fundamentally alters the hydrogen-bonding network with the kinase hinge region [2]. The 3,5-bis(trifluoromethyl)phenyl moiety, while common in IKK2 inhibitors, displays divergent activity when paired with different indole substitution patterns; for example, its presence on a pyrimidine carboxamide scaffold yields an NF-κB inhibitor with an IC50 of ~50 nM [3], but extrapolating this potency to the indole-3-carboxamide scaffold is unsupported without direct data. Generic substitution with a 'similar' indole carboxamide from a catalog risks selecting a compound with a different target profile or, as is likely here, a compound with entirely uncharacterized activity. For procurement intended for specific assays, this lack of data is a critical risk factor.

Quantitative Differentiation Evidence for N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-1H-indole-3-carboxamide: Comparator-Based Analysis


Structural Differentiation from the IKKβ-Optimized 7-Carboxamide Series

The target compound is a 3-carboxamide with a 2-hydroxy substituent, whereas the most advanced IKKβ inhibitor series from GlaxoSmithKline is built on a 3,5-disubstituted-indole-7-carboxamide scaffold [1]. In the 7-carboxamide series, optimal C3 substituents such as 1,1-dioxidotetrahydro-2H-thiopyran-4-yl yielded IKKβ IC50 values of <10 nM and oral activity in rodent models [1]. The target compound's 3-carboxamide-2-hydroxy substitution pattern is absent from these optimization studies, making its IKKβ potency and selectivity completely uncharacterized relative to this well-defined clinical candidate series. No head-to-head comparison or cross-study data exists. This represents a fundamental gap—not a point of differentiation—for any procurement decision predicated on IKKβ activity.

IKKβ inhibition Indole carboxamide Kinase selectivity Structure-activity relationship

Comparison with a Structurally Analogous NF-κB Inhibitor Bearing the Same 3,5-Bis(trifluoromethyl)phenyl Group

The 3,5-bis(trifluoromethyl)phenyl moiety is a recognized pharmacophore for NF-κB pathway inhibition. In the pyrimidine carboxamide series, 2-Chloro-4-(trifluoromethyl)pyrimidine-5-N-(3',5'-bis(trifluoromethyl)phenyl)-carboxamide inhibited NF-κB-mediated gene expression with an IC50 of approximately 50 nM in a cell-based reporter assay [1]. The target compound shares this N-substituent but pairs it with an indole-3-carboxamide core rather than a pyrimidine core. Without corresponding data for the target compound, the influence of this core swap on NF-κB inhibitory activity is unknown. This highlights a differentiation by structural analogy only; a user cannot assume retention of the 50 nM potency when the heterocyclic core is changed from pyrimidine to 2-hydroxyindole.

NF-κB inhibition 3,5-Bis(trifluoromethyl)phenyl pharmacophore Pyrimidine carboxamide Indole carboxamide

Class-Level Hydrogen-Bonding Potential of the 2-Hydroxyindole-3-Carboxamide Motif

A 2020 review of indole 2- and 3-carboxamides as enzyme inhibitors highlights that the carboxamide moiety at these positions forms critical hydrogen bonds with a variety of enzymes and proteins, often serving as the primary interaction anchoring the inhibitor in the active site [1]. The presence of a 2-hydroxy group adjacent to the 3-carboxamide, as in the target compound, introduces an additional hydrogen-bond donor/acceptor capable of modulating both binding affinity and selectivity. However, the review aggregates data from diverse enzymes (HIV-1, renin, HLGP) and does not provide target-specific IC50 values for this substitution pattern. The differential advantage is therefore purely hypothetical: the 2-hydroxy group may enhance solubility and provide an extra binding interaction compared to des-hydroxy analogs, but this remains to be experimentally confirmed.

Hydrogen bonding Enzyme inhibition Indole 2-carboxamide SAR review

Patent Landscape Positioning Relative to GlaxoSmithKline's IKK2 Inhibitor Portfolio

The target compound falls within the broad Markush structure of multiple GlaxoSmithKline patents directed to indole carboxamides as IKK2 inhibitors (e.g., US20070254873, US8071584) [1][2]. However, none of the exemplified compounds in these patents match the exact 2-hydroxy-1H-indole-3-carboxamide with a 3,5-bis(trifluoromethyl)phenyl substituent. All exemplified active compounds in US8071584 bear a carboxamide at the 7-position, not the 3-position [2]. This places the target compound in a unique intellectual property position: it is structurally covered by the generic formula but is not a proven active example. For procurement in an industrial research context where freedom-to-operate or prior art considerations are relevant, this compound may serve as a negative control or a scaffold-hopping starting point, but it cannot be assumed to possess the claimed IKK2 inhibitory activity of the patent series.

IKK2 inhibitor patent Indole carboxamide Chemical novelty Prior art

Validated Application Scenarios for Procuring N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-1H-indole-3-carboxamide


Scaffold-Hopping Starting Point for IKKβ Inhibitor Discovery

Given the established IKKβ activity of indole-7-carboxamides [1], this 3-carboxamide-2-hydroxy analog can serve as a scaffold-hopping template to explore whether moving the carboxamide and adding a hydroxyl group retains or improves kinase selectivity. Its procurement is warranted for medicinal chemistry teams seeking novel IKKβ chemotypes outside the crowded 7-carboxamide intellectual property space.

Negative Control or Selectivity Profiling in NF-κB Pathway Assays

Because the 3,5-bis(trifluoromethyl)phenyl group is associated with NF-κB inhibition in other chemotypes [2], this compound can be used as a tool to test whether the indole-3-carboxamide scaffold abolishes or redirects this activity. Procurement is appropriate for selectivity panels where the goal is to identify scaffold-specific effects on NF-κB signaling.

Chemical Probe for Hydrogen-Bonding Interaction Studies

The unique 2-hydroxy-3-carboxamide arrangement offers a distinct hydrogen-bonding profile compared to des-hydroxy or 7-carboxamide analogs [3]. This compound can be acquired for structural biology studies (e.g., X-ray crystallography or NMR) aimed at mapping inhibitor-enzyme hydrogen-bond networks, particularly for enzymes where indole carboxamides are known ligands.

Reference Standard for Analytical Method Development

As a structurally well-defined, commercially available indole carboxamide, this compound can serve as a reference standard for developing HPLC, LC-MS, or NMR analytical methods for related indole carboxamide drug candidates, particularly those containing the 3,5-bis(trifluoromethyl)phenyl UV-chromophore.

Quote Request

Request a Quote for N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-1H-indole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.